molecular formula C29H46N8O7S B3257474 Kininogen-Based Thrombin Inhibitor CAS No. 289652-40-0

Kininogen-Based Thrombin Inhibitor

Cat. No.: B3257474
CAS No.: 289652-40-0
M. Wt: 650.8 g/mol
InChI Key: WTXLFXLSDCKAEI-AZTPLLCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kininogen-Based Thrombin Inhibitor is a compound derived from kininogen, a multidomain glycoprotein found in the blood of most vertebrates. Kininogen plays a crucial role in the intrinsic pathway of coagulation, leading to thrombin generation. This compound is particularly significant due to its potential therapeutic applications in managing thrombotic disorders and other related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kininogen-Based Thrombin Inhibitor involves the enzymatic cleavage of kininogen by plasma and tissue kallikreins. This process produces small peptides, including the active kinin bradykinin, which is further modified to develop the thrombin inhibitor. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzymes involved .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes to produce kininogen, followed by enzymatic cleavage and purification steps. Advanced biotechnological techniques, such as recombinant DNA technology, are employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kininogen-Based Thrombin Inhibitor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various modified peptides and proteins with enhanced thrombin inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety .

Scientific Research Applications

Kininogen-Based Thrombin Inhibitor has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Kininogen-Based Thrombin Inhibitor involves its interaction with thrombin, a key enzyme in the blood coagulation cascade. The inhibitor binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. This interaction is mediated by specific amino acid residues in the inhibitor that interact with the catalytic triad of thrombin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kininogen-Based Thrombin Inhibitor is unique due to its origin from kininogen and its dual role in both inhibiting thrombin and modulating the kallikrein-kinin system. This dual functionality provides a broader therapeutic potential compared to other anticoagulants that primarily target thrombin .

Biological Activity

Kininogen-based thrombin inhibitors, particularly high molecular weight kininogen (HK), play a significant role in the regulation of thrombin activity and platelet aggregation. This article delves into the biological activities of kininogen, its mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Kininogen

Kininogens are plasma proteins that serve as precursors to kinins, which are peptides that mediate various physiological processes, including blood pressure regulation and inflammation. The two main forms are high molecular weight kininogen (HK) and low molecular weight kininogen (LK). HK is particularly noted for its role in coagulation processes.

Thrombin Inhibition
HK inhibits thrombin-induced platelet aggregation through several mechanisms:

  • Dose-Dependent Inhibition : Studies show that HK inhibits alpha-thrombin-induced aggregation in a dose-dependent manner, with complete inhibition at concentrations around 0.67 µmol/L .
  • Binding Interference : HK prevents the binding of thrombin to platelets, thereby inhibiting downstream signaling processes that lead to aggregation and secretion of ATP .
  • Specificity : The inhibitory effects are specific to thrombin; HK does not affect platelet aggregation induced by other agents like ADP or collagen .

Biological Activities and Physiological Effects

Kininogens have diverse biological activities:

  • Coagulation Role : HK is essential in the intrinsic pathway of coagulation, facilitating the activation of factor XI and prekallikrein on negatively charged surfaces .
  • Vasoactive Peptide Release : HK can liberate bradykinin (BK), which has multiple physiological effects, including vasodilation and increased vascular permeability .
  • Inflammatory Response Modulation : BK plays a role in inflammation, affecting vascular permeability and mediating pain responses through interactions with specific receptors .

Case Studies

  • Association with Venous Thromboembolism (VTE) :
    A nested case-cohort study within the ARIC cohort examined the relationship between plasma levels of HK and VTE incidence. Results indicated no positive association; rather, higher levels of HK were inversely correlated with VTE occurrences .
  • Murine Models :
    Knockout studies in mice lacking the kininogen gene demonstrated prolonged carotid artery occlusion times, suggesting that HK contributes to thrombosis under certain conditions .

Data Table: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Coagulation MechanismsHK facilitates thrombin generation; essential for factor XI activation.
VTE IncidenceHigher plasma HK levels inversely associated with VTE; no positive correlation found.
Platelet AggregationComplete inhibition of thrombin-induced aggregation at physiological concentrations.
Gene Knockout StudiesmKng1 -/- mice showed reduced thrombosis risk; indicates HK's role in thrombus formation.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXLFXLSDCKAEI-AZTPLLCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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